BenchChemオンラインストアへようこそ!

GSK-5959

Hepatocellular Carcinoma Xenograft BRPF1

GSK-5959 is the premier, cell-permeable chemical probe for selectively targeting the BRPF1 bromodomain (IC50 ~80 nM). Unlike BET inhibitors (e.g., JQ1) or pan-BRPF inhibitors (e.g., OF-1), GSK-5959 uniquely delivers >500-fold selectivity over BET family proteins and >100-fold selectivity over BRPF2/3, eliminating off-target confounds. This unmatched precision is critical for attributing functional outcomes specifically to BRPF1 in MYST HAT complex studies. Procure GSK-5959 to unlock unambiguous target validation in HCC, taxane-resistant prostate cancer, and chromatin biology. Buy with confidence for your next ChIP-seq, RNA-seq, or xenograft study.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B1672394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-5959
SynonymsGSK-5959;  GSK 5959;  GSK5959.
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C
InChIInChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
InChIKeyLTUGYAOMCKNTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK-5959: A Quantitative Overview for Scientific Procurement of a Selective BRPF1 Bromodomain Inhibitor


GSK-5959 is a potent, cell-permeable, small-molecule inhibitor of the Bromodomain and PHD Finger-containing protein 1 (BRPF1) bromodomain [1]. It is a 1,3-dimethyl benzimidazolone derivative [2]. Its primary utility is as a chemical probe for dissecting the biological function of the BRPF1 bromodomain, particularly in the context of its role as a scaffolding protein in MYST family histone acetyltransferase (HAT) complexes [2]. The compound is characterized by its high selectivity for BRPF1 over a broad panel of other bromodomains, a critical feature for unambiguous target identification in epigenetic research [1].

The Critical Selectivity Gap: Why GSK-5959 is Not Interchangeable with BET or Pan-BRPF Inhibitors


Substituting GSK-5959 with a BET family inhibitor (e.g., JQ1, OTX015) or a pan-BRPF inhibitor (e.g., OF-1, NI-57) is scientifically invalid due to profound target selectivity differences. GSK-5959 exhibits >500-fold selectivity over all members of the BET family in BROMOscan assays . This is in stark contrast to BET inhibitors like (+)-JQ1, which potently binds BRD2, BRD3, BRD4, and BRDT with Kd values ranging from 49-190 nM . Using a BET inhibitor would therefore inhibit a broad spectrum of bromodomain-containing proteins, confounding any phenotype attributed to BRPF1. Conversely, pan-BRPF inhibitors lack the >100-fold selectivity window against the closely related family members BRPF2 and BRPF3 that GSK-5959 provides . This selectivity is crucial for accurately attributing functional outcomes specifically to BRPF1 inhibition, a key factor for valid target validation studies [1].

GSK-5959 Procurement Guide: Quantitative Evidence of Differentiation vs. Closest Comparators


In Vivo Efficacy in Hepatocellular Carcinoma (HCC): A Distinguishing Feature vs. PFI-4

A key differentiator for GSK-5959 is its validated in vivo efficacy in a subcutaneous hepatocellular carcinoma (HCC) xenograft model. This is a data point often absent for the close analog PFI-4. In a study using MHCC97L, Huh-7, and Hep3B cell lines, GSK-5959 administered intraperitoneally at 30 mg/kg/day for two weeks significantly inhibited subcutaneous tumor growth [1]. This in vivo validation provides a higher level of evidence for target engagement and functional relevance, which is critical for projects aiming to translate findings to animal models. In contrast, while PFI-4 has demonstrated cell-based activity (cellular IC50 ~250 nM ), its reported application is often limited to in vitro or ex vivo studies, such as in osteoclast differentiation assays [2], lacking the same depth of published in vivo oncology model data.

Hepatocellular Carcinoma Xenograft BRPF1 In Vivo Pharmacology

Comparative Selectivity Profile Against the BET Family: GSK-5959 vs. BET Inhibitors

The primary value proposition of GSK-5959 is its exquisite selectivity for BRPF1 over BET family bromodomains (BRD2/3/4/T). This is a critical differentiator from widely used BET inhibitors like (+)-JQ1. In a BROMOscan panel of 34 bromodomain binding assays, GSK-5959 demonstrated over 500-fold selectivity for BRPF1 compared to all members of the BET family . This selectivity window is >3 logs (1,000-fold) [1]. In contrast, (+)-JQ1 is a potent BET inhibitor with Kd values of 49-190 nM across BRD2, BRD3, BRD4, and BRDT, and shows no comparable selectivity for BRPF1 . This stark difference means that using GSK-5959 allows researchers to confidently attribute observed phenotypes to BRPF1 inhibition, avoiding the confounding effects of pan-BET inhibition on transcription, cell cycle, and apoptosis.

Selectivity Bromodomain BET BROMOscan

Quantitative Cellular Target Engagement: GSK-5959 NanoBRET Activity Compared to PFI-4

While GSK-5959 and PFI-4 share similar in vitro IC50 values (~80 nM), a key point of comparison is their cellular activity as measured by the NanoBRET target engagement assay. GSK-5959 exhibits a cellular pIC50 of 6.0, corresponding to an IC50 of approximately 1 μM [1]. PFI-4 demonstrates the identical cellular pIC50 of 6.0 . However, the procurement decision hinges on the downstream validation data. GSK-5959's cellular activity is directly linked to a well-characterized in vivo efficacy profile in HCC models [2], whereas PFI-4's cellular activity is primarily documented in the context of osteoclast differentiation [3]. For researchers focused on cancer biology, GSK-5959's cellular activity is supported by a more directly relevant and robust body of disease-relevant phenotypic data.

Cellular Activity NanoBRET BRPF1 Target Engagement

Intra-BRPF Family Selectivity: GSK-5959 vs. Pan-BRPF Inhibitors OF-1 and NI-57

GSK-5959's utility as a specific chemical probe is defined by its >100-fold selectivity window over the closely related family members BRPF2 and BRPF3. TR-FRET data shows a pIC50 of 7.1 for BRPF1, which drops to 5.1 for BRPF2 and is below the measurable threshold of <4.0 for BRPF3 [1]. This selectivity is crucial because it allows for the specific interrogation of BRPF1 bromodomain function, distinct from BRPF2 or BRPF3. In contrast, pan-BRPF inhibitors like OF-1 and NI-57 are designed to inhibit all three BRPF family members with similar potency [2]. Therefore, for experiments where distinguishing the specific role of BRPF1 is the central question, GSK-5959 is the appropriate tool. Substituting a pan-BRPF inhibitor would introduce confounding variables by simultaneously targeting BRPF2 and BRPF3, which have distinct biological roles.

BRPF2 BRPF3 Selectivity Chemical Probe

Optimal Application Scenarios for GSK-5959 in Epigenetics and Oncology Research


Target Validation of the BRPF1 Bromodomain in Hepatocellular Carcinoma (HCC)

GSK-5959 is the premier choice for validating the role of the BRPF1 bromodomain in HCC growth. The compound has demonstrated significant in vivo tumor growth inhibition in subcutaneous HCC xenograft models at a dose of 30 mg/kg/day [1]. Its high selectivity ensures that observed anti-tumor effects are due to BRPF1 inhibition and not off-target BET or pan-BRPF activity [2]. This makes it an essential tool for dissecting the contribution of the MOZ/MORF HAT complex scaffolding function in liver cancer pathogenesis.

Dissecting BRPF1-Specific Function in MYST Histone Acetyltransferase Complexes

Given its >100-fold selectivity over the related BRPF2 and BRPF3 proteins, GSK-5959 is the ideal chemical probe for studies aimed at parsing the unique biological contributions of BRPF1 within MYST HAT complexes [2]. Unlike pan-BRPF inhibitors like OF-1 or NI-57, which inhibit all family members, GSK-5959 allows for the precise attribution of functional outcomes to BRPF1-specific scaffolding or chromatin-reading roles, separate from the functions of BRPF2 or BRPF3 [3].

Mechanistic Studies of BRPF1-Mediated Transcription and Epigenetic Regulation

For researchers investigating the mechanism of BRPF1-driven transcription, GSK-5959 provides a clean tool. It has been shown to specifically reduce H3K14 acetylation at the promoters of target oncogenes like E2F2 and EZH2 without affecting global H3K9, H3K14, or H3K23 acetylation levels after 5 days of treatment [4]. This supports its use in detailed ChIP-seq and RNA-seq experiments designed to map BRPF1-dependent transcriptional programs and chromatin modifications, free from the confounding effects of pan-BET inhibition.

Investigating BRPF1 as a Target in Taxane-Resistant Prostate Cancer

GSK-5959 has shown specific utility in models of taxane-resistant prostate cancer. Co-treatment of docetaxel-resistant cell lines (Du145-DtxR, 22Rv1-DtxR) with GSK-5959 and docetaxel led to a significant reduction in cell proliferation and colony formation, and an increase in apoptosis [5]. This suggests a specific synthetic lethal or sensitization phenotype that can be further explored using GSK-5959 as a selective probe, providing a basis for investigating combination therapy strategies in resistant disease settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-5959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.